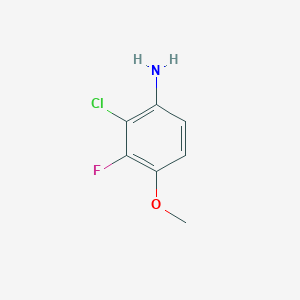

2-Chloro-3-fluoro-4-methoxyaniline

説明

2-Chloro-3-fluoro-4-methoxyaniline (CAS: 1935505-15-9) is a halogenated aniline derivative with the molecular formula C₇H₇ClFNO. This compound features a methoxy group (-OCH₃) at the para position, a chlorine atom at the ortho position, and a fluorine atom at the meta position on the benzene ring. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing and directing substituents, which influence reactivity in coupling or substitution reactions.

Key properties include:

特性

分子式 |

C7H7ClFNO |

|---|---|

分子量 |

175.59 g/mol |

IUPAC名 |

2-chloro-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 |

InChIキー |

AIVXYUAOWQOBPS-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C(C=C1)N)Cl)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4-methoxyaniline typically involves multi-step organic reactions. One common method starts with the nitration of an appropriate precursor, followed by reduction to introduce the amino group. The chloro and fluoro substituents are then introduced through halogenation reactions. For example, starting from o-methylphenol, nitration can selectively generate a key intermediate, which is then subjected to hydroxyl chlorination and fluorination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The process often requires stringent safety measures due to the handling of reactive intermediates and hazardous reagents.

化学反応の分析

Types of Reactions

2-Chloro-3-fluoro-4-methoxyaniline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to nitro or reduced to form different derivatives.

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce nitroanilines or aminophenols.

科学的研究の応用

2-クロロ-3-フルオロ-4-メトキシアニリンは、いくつかの科学研究分野で応用されています。

化学: 複雑な有機分子や医薬品の合成における中間体として使用されます。

生物学: 潜在的な生物活性や、生物活性化合物の構成要素としての可能性が調査されています。

医学: 薬物開発における潜在的な用途や、有効成分の前駆体としての可能性が探求されています。

作用機序

6. 類似の化合物との比較

類似の化合物

3-クロロ-5-フルオロ-4-メトキシアニリン: 構造は似ていますが、クロロおよびフルオロ基の位置が異なります。

4-クロロ-2-フルオロ-3-メトキシアニリン: 置換基の位置が異なる別の異性体です。

4-メトキシアニリン: クロロおよびフルオロ置換基を欠いているため、特定の反応において反応性が低くなります.

独自性

2-クロロ-3-フルオロ-4-メトキシアニリンは、置換基の特定の配置により、独自の電子特性と立体特性を持つため、独特です。この独自性により、選択的な有機変換や、特殊な化学製品の前駆体として価値があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-chloro-3-fluoro-4-methoxyaniline is compared to analogs with variations in halogenation or substitution patterns. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences

Halogenation Effects: The addition of chlorine in this compound increases molecular weight by ~34.45 g/mol compared to 3-fluoro-4-methoxyaniline. The absence of chlorine in 3-fluoro-4-methoxyaniline reduces halogen-induced steric hindrance, making it more reactive in electrophilic aromatic substitution reactions.

Physical Properties :

- The melting point of 3-fluoro-4-methoxyaniline (81–84°C) suggests a crystalline solid, while data for this compound is unavailable, likely due to its liquid or low-melting-point nature under standard conditions.

Hazard Profile: this compound’s dual halogenation correlates with higher hazard warnings (H315, H319, H335) compared to its non-chlorinated analog, which lacks explicit hazard data in available sources.

生物活性

2-Chloro-3-fluoro-4-methoxyaniline is an aromatic amine characterized by the presence of a chloro group at the ortho position, a fluoro group at the meta position, and a methoxy group at the para position relative to the amino group. Its molecular formula is with a molecular weight of approximately 175.59 g/mol. This compound exhibits unique electronic properties due to its electronegative substituents, influencing its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound is linked to its interactions with various enzymes and cellular pathways. Notably, it has been reported to influence cell signaling mechanisms, particularly those related to oxidative stress and inflammation. Additionally, it may exhibit mutagenic properties, necessitating careful handling in laboratory settings.

Key Biological Interactions

- Enzyme Interaction : Studies indicate that this compound interacts with cytochrome P450 enzymes, affecting its metabolic transformations and biological efficacy. This interaction can lead to altered metabolic pathways and influence cellular responses to environmental stressors.

- Cell Signaling : The compound has been shown to affect signaling pathways associated with oxidative stress, which can have implications for various diseases related to inflammation and cellular damage.

Case Studies

- Mutagenicity Assessment : In one study, this compound was evaluated for its mutagenic potential using bacterial assays. The results indicated that while it exhibited some mutagenic activity, the extent was significantly lower compared to other known mutagens.

- Oxidative Stress Modulation : Another research focused on the compound's role in modulating oxidative stress in human cell lines. The findings suggested that it could reduce oxidative damage by enhancing the activity of antioxidant enzymes.

Comparative Analysis with Similar Compounds

The structural features of this compound allow for comparisons with other compounds in terms of biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-methoxyaniline | Chloro at para position, methoxy at ortho | Lacks fluoro group; different reactivity |

| 5-Fluoro-2-methoxyaniline | Fluoro at meta position, methoxy at para | Lacks chloro group; distinct electronic properties |

| 3-Chloro-5-fluoro-4-methoxyaniline | Additional fluoro group | Unique due to specific arrangement of substituents |

| 5-Chloro-3-fluoro-2-methoxyaniline | Chloro at para position, fluoro at meta | Different reactivity due to positional changes |

Toxicological Profile

The potential toxicity associated with this compound has raised concerns regarding its use in various applications. Its ability to form reactive metabolites complicates its interaction profile within biological systems, necessitating thorough investigation in toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。